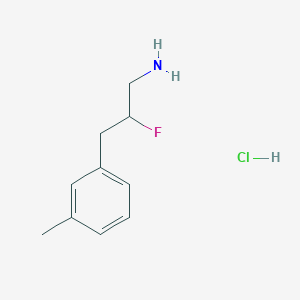

2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-3-(3-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLPMJKKUJFZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride typically involves:

- Introduction of the fluoro group at the 2-position of the propan-1-amine chain.

- Attachment of the 3-methylphenyl substituent at the 3-position.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

The preparation methods can be broadly categorized into:

- Fluorination of preformed amines or precursors

- Construction of the carbon skeleton followed by functional group transformations

- Catalytic and green chemistry approaches to improve yield and selectivity

Fluorination-Based Preparation Methods

One common approach is the selective fluorination of a suitable precursor such as 3-(3-methylphenyl)propan-1-amine or its derivatives. Fluorination reagents and conditions are chosen to achieve regioselective substitution at the 2-position.

- Reagents: Selective fluorinating agents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or elemental fluorine under controlled conditions.

- Conditions: Typically performed under mild temperatures to avoid side reactions, often in inert solvents.

- Outcome: High regioselectivity for 2-fluoro substitution with minimal over-fluorination.

This method requires careful control to prevent racemization and maintain stereochemical integrity if chiral centers are present.

Multi-Step Synthesis via Carbon Skeleton Assembly

An alternative route involves building the 2-fluoro-3-(3-methylphenyl)propan-1-amine backbone through sequential reactions:

- Step 1: Friedel-Crafts alkylation or related aromatic substitution to attach the 3-methylphenyl group onto a suitable propan-1-amine precursor.

- Step 2: Introduction of the fluorine atom via nucleophilic substitution or electrophilic fluorination at the 2-position.

- Step 3: Conversion of the amine to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or ether).

This approach allows for structural modifications and optimization at each step, facilitating high purity and yield.

Catalytic and Ultrasound-Assisted Methods

Recent advances in synthetic chemistry have introduced catalytic and ultrasound-assisted methods to enhance reaction efficiency and yield:

- Catalyst Use: Indium(III) chloride (InCl3) has been reported as an effective catalyst in related multi-component reactions, improving yields up to 95% under mild conditions (40 °C) with short reaction times (~20 minutes) under ultrasound irradiation.

- Ultrasound Irradiation: Accelerates reaction rates and selectivity by enhancing molecular interactions and energy transfer, reducing reaction times and improving yields.

- Solvent Systems: Mixed solvents such as 50% ethanol-water have been found optimal for similar syntheses, balancing solubility and reaction kinetics.

Although this specific catalytic system is documented for pyrano[2,3-c]pyrazole derivatives, analogous principles may be applied or adapted for the synthesis of this compound to improve process efficiency.

Purification and Crystallization

Post-synthesis, the free amine is converted to its hydrochloride salt to enhance stability and facilitate purification:

- Salt Formation: Addition of hydrochloric acid to the amine solution leads to precipitation of the hydrochloride salt.

- Isolation: Filtration followed by washing with water and ethyl acetate to remove impurities.

- Crystallization: Recrystallization from 95% ethanol yields pure, colorless crystals suitable for characterization.

Comparative Data Table of Preparation Approaches

| Preparation Aspect | Fluorination of Preformed Amines | Multi-Step Carbon Skeleton Assembly | Catalytic Ultrasound-Assisted Method |

|---|---|---|---|

| Key Reagents | DAST, Deoxo-Fluor | Friedel-Crafts reagents, fluorinating agents | InCl3 catalyst, ethanol-water solvent |

| Reaction Conditions | Mild temperature, inert solvent | Multi-step, variable temperatures | 40 °C, ultrasound irradiation |

| Reaction Time | Hours to days | Several steps, days total | ~20 minutes |

| Yield | Moderate to high (variable) | High with optimization | Up to 95% (reported in analogous reactions) |

| Purification | Salt formation, recrystallization | Salt formation, chromatographic purification | Salt formation, recrystallization |

| Advantages | Direct fluorination, simpler steps | Flexibility in modification | Fast, green chemistry compatible |

| Limitations | Possible side reactions, racemization risk | Longer synthesis time | Requires ultrasound equipment, catalyst cost |

Research Findings and Notes

- Spectroscopic Confirmation: Synthesized compounds are confirmed by NMR (1H, 13C), IR, and mass spectrometry to verify structure and purity.

- Stereochemistry: Chiral centers require enantioselective synthesis or resolution to obtain optically pure products.

- Green Chemistry: Ultrasound-assisted synthesis aligns with green chemistry principles by reducing solvent use, energy consumption, and reaction times.

- Industrial Relevance: The hydrochloride salt form is preferred for pharmaceutical formulation due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.

Pharmacology: Research focuses on its interaction with monoamine transporters and receptors.

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with monoamine transporters, such as the dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects.

Comparison with Similar Compounds

Substituent Effects

- Fluorine Position: The 2-fluoro substitution in the target compound contrasts with 3-CF₃ in and 4-TFMPO (trifluoromethylphenoxy) in Fluoxetine .

- Aromatic Ring Modifications :

- The 3-methylphenyl group in the target compound offers moderate lipophilicity compared to 3,5-dimethoxyphenyl (polar OMe groups in ) or 3-chloro-2-fluorophenyl (electron-withdrawing Cl/F in ).

- Steric hindrance from the 2-methyl group in may reduce receptor accessibility compared to the linear propan-1-amine chain in the target compound.

Pharmacokinetic Implications

Research Findings

- Fluorine’s Role : Fluorinated analogs like Fluoxetine demonstrate enhanced selectivity for serotonin reuptake inhibition due to fluorine’s electronic effects . The target compound’s 2-fluoro substitution may similarly refine receptor interactions.

- Comparative Stability : Trifluoromethyl groups (e.g., ) confer resistance to oxidative metabolism but may increase toxicity risks. The target compound’s simpler fluorine substitution avoids this trade-off .

Key Contrasts with Structural Analogs

- vs. 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride : The target compound’s methyl group provides greater lipophilicity vs. dimethoxy’s polarity, favoring CNS penetration.

- vs. Fluoxetine hydrochloride : Lack of a phenoxy group reduces serotonin transporter affinity but may redirect therapeutic applications (e.g., adrenergic vs. serotonergic targets).

Biological Activity

2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride, also known as 2-FMA hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom attached to a propanamine backbone with a 3-methylphenyl group. This unique structure contributes to its lipophilicity and ability to interact with biological systems.

The primary mechanism of action for 2-FMA hydrochloride involves its interaction with monoamine transporters, specifically targeting dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, which enhances neurotransmission and can lead to stimulant effects.

Key Mechanisms:

- Dopamine Transport Inhibition: Increases dopamine levels in the synaptic cleft.

- Norepinephrine and Serotonin Interaction: Modulates mood and cognitive functions through enhanced neurotransmitter availability.

Biological Effects

Research indicates that 2-FMA hydrochloride exhibits notable central nervous system stimulant properties. Its effects can be summarized as follows:

- Stimulant Activity: Increases alertness and energy levels.

- Potential Therapeutic Applications: Investigated for use in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders.

Research Findings

Several studies have focused on the pharmacological properties and biological activity of 2-FMA hydrochloride. Below are some significant findings:

| Study | Findings |

|---|---|

| Demonstrated that fluorinated compounds like 2-FMA can enhance binding interactions with receptors due to increased lipophilicity. | |

| Showed that 2-FMA selectively inhibits dopamine transporters, suggesting potential for treating dopamine-related disorders. | |

| Reported on the compound's stimulant effects and its structural similarities to other psychoactive substances, indicating a need for further research into its safety and efficacy. |

Case Studies

- Neuropharmacological Studies : In vitro studies demonstrated that 2-FMA significantly increases extracellular dopamine levels in cultured neurons, suggesting its potential as a therapeutic agent for conditions like ADHD.

- Comparative Analysis : A comparative study assessed various fluorinated analogs of amphetamines, highlighting that 2-FMA exhibited superior selectivity towards dopamine transport inhibition compared to non-fluorinated counterparts .

Safety and Toxicology

While the stimulant properties of 2-FMA are promising, there are concerns regarding its safety profile. Limited studies on toxicity suggest that further investigation is necessary to understand the long-term effects of this compound on human health .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential halogenation, amination, and acidification steps. For example:

Friedel-Crafts alkylation of 3-methylbenzene with a fluorinated propanol derivative.

Nucleophilic substitution to introduce the amine group, followed by HCl salt formation.

Characterization uses NMR (¹H/¹³C), HPLC for purity (>95% as in ), and mass spectrometry (MS) to confirm molecular ions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).

- Spectroscopy : ¹⁹F NMR to confirm fluorine placement; FT-IR for amine hydrochloride signature (~2500 cm⁻¹ N-H stretch).

- Elemental analysis (CHN) to validate stoichiometry .

Q. How do substituents (e.g., fluorine, methyl groups) influence the compound’s solubility and stability?

- Methodological Answer :

- Fluorine increases lipophilicity (logP estimation via software like ACD/Percepta) and may enhance metabolic stability.

- The 3-methylphenyl group introduces steric hindrance, affecting crystallization (use X-ray diffraction for polymorph analysis) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., for fluorination steps).

- Apply Design of Experiments (DOE) to screen variables (temperature, catalyst loading) efficiently, as suggested by ICReDD’s reaction path search protocols .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Conduct dose-response assays under standardized conditions (e.g., fixed pH, buffer systems).

- Perform meta-analysis of literature data, accounting for variables like cell line specificity or assay interference from residual solvents .

Q. How can structure-activity relationships (SAR) guide modifications to enhance target binding?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to probe interactions with receptors (e.g., amine transporters).

- Synthesize analogs with varied substituents (e.g., replacing 3-methylphenyl with 4-fluorophenyl) and compare IC₅₀ values .

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

- Methodological Answer :

- Address heat dissipation in exothermic steps (e.g., amination) using jacketed reactors.

- Optimize crystallization conditions (anti-solvent addition rate) to ensure consistent particle size, referencing CRDC guidelines on chemical engineering design .

Q. How do hygroscopic properties of the hydrochloride salt impact formulation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.